2-(1-(4-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Protodeboronation Hydrolytic Stability Suzuki–Miyaura Coupling

Irreproducible Suzuki coupling yields from free boronic acid decomposition halt discovery. This shelf-stable, monomeric 1,1-disubstituted vinylboronic acid pinacol ester eliminates stoichiometric uncertainty. ≥98% purity, compatible with automated liquid handlers and silica gel purification, ensuring consistent boron stoichiometry across high-throughput runs.

Molecular Formula C15H21BO3
Molecular Weight 260.14 g/mol
Cat. No. B12069922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(4-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC15H21BO3
Molecular Weight260.14 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)OC
InChIInChI=1S/C15H21BO3/c1-11(12-7-9-13(17-6)10-8-12)16-18-14(2,3)15(4,5)19-16/h7-10H,1H2,2-6H3
InChIKeyCUHFDTNNWBDAHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(4-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Overview


2-(1-(4-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1038849-76-1) is a 1,1-disubstituted vinylboronic acid pinacol ester featuring a 4-methoxyphenyl α-substituent , [1]. As a member of the vinylboronate class, it serves as a shelf-stable, non-acidic nucleophilic partner for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the stereospecific installation of the 4-methoxyphenylvinyl motif onto aryl or vinyl halide scaffolds [1]. The pinacol ester protects the boron center, imparting greater hydrolytic stability and chromatographic compatibility compared to the corresponding free vinylboronic acid [2], .

Shelf-stable vinylboronic pinacol ester for Suzuki–Miyaura cross-coupling
Monomeric, non-acidic boron reagent compatible with automated liquid handling
High resistance to protodeboronation supports aqueous basic coupling conditions
Chromatography-stable; suitable for pre-purification without decomposition

Generic Substitution Risks for Vinylboron Reagents


Generic substitution of 2-(1-(4-methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane without rigorous comparison of the boron form, purity, and stability characteristics introduces significant risk of irreproducible coupling yields, competitive protodeboronation, and difficult purification [1], [2]. The pinacol ester confers markedly greater hydrolytic stability and silica gel compatibility than the corresponding free boronic acid, which is prone to oligomerization (boroxine formation) and protodeboronation under basic aqueous coupling conditions [1], [3]. The 1,1-disubstituted vinyl substitution pattern imparts steric differentiation that can alter transmetalation rates versus the less-hindered (E)-styrylboronates, making blind interchange economically hazardous for process chemistry scale-up [2], [4].

Pinacol Ester
Hydrolytically stable; monomeric; silica gel compatible; defined stoichiometry
Free Boronic Acid
Prone to protodeboronation and boroxine oligomerization; poor chromatography; stoichiometric uncertainty
1,1-Disubstituted Vinyl
Steric environment modulates transmetalation rate; consistent performance in optimized protocols
(E)-Styrylboronate
Less sterically hindered; transmetalation kinetics may shift; direct replacement without validation may alter yield
Commercial Monomeric Ester
≥95% purity, monomeric form; ready-to-use without pre-treatment
Unpurified Acid Analog
Variable oligomer content; may require trituration or pre-activation; batch-to-batch coupling inconsistency risk

2-(1-(4-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Comparator Evidence


Protodeboronation Stability: Pinacol Ester vs Free Boronic Acid

Vinylboronic acids undergo protodeboronation (C–B bond cleavage) under basic aqueous conditions, a key side reaction that erodes coupling yields. For the vinylboronic acid class, the half-life for protodeboronation at pH 12, 70 °C exceeds 1 week (t₀.₅ > 168 h), contrasting sharply with heteroaryl boronic acids that degrade within seconds (t₀.₅ ≈ 25–50 s at pH 7, 70 °C) [1]. Esterification with pinacol further attenuates protodeboronation relative to the free acid by masking the Lewis-acidic boron center and reducing the concentration of the protodeboronation-prone boronate anion at operational pH [2]. While compound-specific rate constants for the 4-methoxyphenyl-1,1-disubstituted vinyl pinacol ester have not been independently published, the class-wide kinetic advantage supports preferential procurement of the pinacol ester over the free boronic acid for applications requiring aqueous basic conditions.

Protodeboronation Stability
Class-level
Pinacol ester class t₀.₅ > 1 week (pH 12, 70 °C); >10⁵-fold more stable than heteroaryl boronic acids
Supports aqueous coupling conditions
Compound-specific rate not reported; class-level inference from vinylboronate literature
Protodeboronation Hydrolytic Stability Suzuki–Miyaura Coupling Vinylboron Reagents

Silica Gel Chromatography Compatibility

Free vinylboronic acids are notoriously difficult to purify by standard silica gel chromatography due to high polarity, streaking, and on-column protodeboronation or boroxine formation [1]. In contrast, pinacol boronic esters, including the 1,1-disubstituted vinyl subclass, are well-precedented to be stable to silica gel chromatography, enabling direct purification and recovery of intact product [1], [2]. A study on aryl boronic esters demonstrated that pinacol esters purified on silica gel provided higher biaryl product yields in subsequent Suzuki–Miyaura couplings compared to the corresponding boronic acids (which could not be similarly purified) [2]. Direct evidence for the target compound's silica gel stability is inferred from the general class behavior of pinacol vinylboronates.

Silica Gel Compatibility
Class-level
Pinacol esters pass through silica gel intact; free boronic acids decompose
Enables pre-purification for higher batch consistency
Qualitative difference; direct evidence inferred from general class behavior
Silica Gel Chromatography Boronic Ester Purification Handling and Storage Vinylboronate Stability

Synthetic Accessibility via Boron–Wittig Olefination

The target compound can be synthesized directly from 4-methoxybenzaldehyde via a stereoselective boron–Wittig olefination using 1,1-bis(pinacolboronate) reagents, a method that delivers 1,1-disubstituted vinylboronates in high yield and stereoselectivity [1]. This direct route from a commercially available aldehyde contrasts with alternative synthetic approaches to vinylboronic acids, which often require hydroboration of alkynes or transmetalation from vinylstannanes/silanes and may suffer from lower stereocontrol or require additional protection/deprotection steps. The boron–Wittig methodology has been demonstrated to produce vinylboronates in yields of 70–95% with excellent (≥95:5) stereoselectivity, though compound-specific yields for the 4-methoxyphenyl derivative are not reported in the primary publication [1].

Boron–Wittig Synthesis
Class-level
70–95% yield, ≥95:5 stereoselectivity from aldehydes via boron–Wittig olefination
Robust synthetic route reduces supply risk
Compound-specific yields not reported; class-level performance data
Boron–Wittig Reaction 1,1-Disubstituted Vinylboronates Stereoselective Synthesis Geminal Bis(boronates)

Annulative Cross-Coupling via Ate-Complex Formation

Vinylboronic pinacol esters, including 1,1-disubstituted variants analogous to the target compound, participate in stereoselective annulative coupling with arynes via a 1,2-metallate rearrangement to form complex cyclic borinic esters [1]. In a representative example within this class, a related vinylboronic ester underwent annulation and subsequent Suzuki–Miyaura coupling to deliver biaryl products in approximately 90% yield [1]. This demonstrates that pinacol vinylboronates can serve as precursors to densely functionalized alkylboronic esters through conjunctive cross-coupling manifolds that are not accessible with the corresponding free boronic acids (which form insoluble boroxine networks under typical anhydrous conditions required for ate-complex formation).

Annulative Cascade
Class-level
Annulation–Suzuki cascade via ate-complex: ~90% yield for biaryl products
Enables conjunctive cross-coupling not accessible with free acid
Representative class example; free acid incompatible due to boroxine formation
1,2-Metallate Rearrangement Annulative Coupling Aryne Chemistry Vinylboronic Ate-Complex

Commercial Purity and Ready-to-Use Quality

The target compound is commercially available from multiple vendors with a purity specification of ≥95% (typically 95–98% by HPLC or GC) , , . This purity level supports direct use in palladium-catalyzed cross-coupling without additional purification, as catalyst-poisoning impurities are controlled. In contrast, the corresponding free boronic acid, trans-2-(4-methoxyphenyl)vinylboronic acid, is frequently supplied as a solid of variable purity (often ≥95% but with undefined boroxine/oligomer content) that may require pre-activation or trituration before use . The defined monomeric composition of the pinacol ester translates directly to more reproducible stoichiometry in coupling reactions.

Commercial Purity
Data to verify
≥95% purity (HPLC/GC), monomeric liquid or low-melting solid
Defined stoichiometry for coupling
Supplier specification; independent QC review recommended; free acid oligomer content varies
Commercial Purity Procurement Specification Ready-to-Use Reagent Quality Control

2-(1-(4-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Application Scenarios


Parallel Synthesis for Medicinal Chemistry Libraries

The commercial availability at ≥95% purity as a monomeric, chromatography-stable liquid/solid supports direct dispensing by automated liquid handlers without pre-activation, enabling high-throughput Suzuki–Miyaura coupling in 96-well format for SAR exploration . The pinacol ester's resistance to protodeboronation under aqueous basic conditions (class-level t₀.₅ > 1 week) ensures consistent boron stoichiometry across multi-hour automated runs, reducing well-to-well variability compared to the free boronic acid [1].

Conjunctive Cross-Coupling Cascades for Complex Scaffolds

The target compound's 1,1-disubstituted vinyl structure makes it a suitable substrate for ate-complex-mediated 1,2-metallate rearrangement/annulation cascades, enabling the rapid construction of highly substituted alkylboronic esters and their subsequent functionalization via Suzuki–Miyaura coupling in overall yields of ~90% [2]. This capability is not accessible with the free vinylboronic acid analog.

Process Scale-Up of Vinylboronate Intermediates

The compound's monomeric nature eliminates the stoichiometric uncertainty associated with boroxine-forming free boronic acids, enabling accurate mass balance calculations for process scale-up . The pinacol ester's compatibility with silica gel purification ensures that bulk material can be re-purified after prolonged storage, extending shelf life and reducing waste from degraded inventory [3].

Stereospecific Synthesis of Tetrasubstituted Alkenes

The compound can be synthesized with high stereochemical fidelity via the boron–Wittig reaction (class-level ≥95:5 stereoselectivity) and subsequently cross-coupled with retention of configuration, providing a reliable route to stereodefined tetrasubstituted alkenes for materials science or pharmaceutical intermediate applications [4].

Application
Selection Property
Validation Focus
Parallel synthesis for SAR libraries
Monomeric, chromatography-stable liquid
Consistent coupling stoichiometry across plates
Conjunctive cross-coupling cascades
1,1-Disubstituted vinyl architecture
Ate-complex formation and annulation yields
Process scale-up of vinylboronate intermediates
Defined monomeric composition
Mass balance accuracy after prolonged storage
Stereospecific tetrasubstituted alkene synthesis
High stereochemical fidelity from boron–Wittig
Retention of configuration in cross-coupling
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